

# Application Notes and Protocols for the Quantification of Endrin-Ketone

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## Compound of Interest

Compound Name: *Endrin-ketone*

Cat. No.: *B13788095*

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## Introduction

**Endrin-ketone** is a primary and persistent degradation product of endrin, an organochlorine pesticide.[1] Its presence in environmental and biological samples is a key indicator of endrin contamination and degradation.[2] Accurate and sensitive quantification of **endrin-ketone** is crucial for environmental monitoring, food safety assessment, and toxicological studies. This document provides detailed application notes and protocols for the analytical quantification of **endrin-ketone** using gas chromatography (GC) coupled with electron capture detection (GC-ECD) or mass spectrometry (GC-MS/MS).

## Analytical Principles

The quantification of **endrin-ketone** is predominantly achieved through chromatographic separation followed by sensitive detection. Gas chromatography is the most common technique for the analysis of thermally stable and volatile compounds like **endrin-ketone**. [3] The choice of detector depends on the required sensitivity and selectivity. GC-ECD offers excellent sensitivity for halogenated compounds, making it suitable for routine quantitative analysis, while GC-MS or GC-MS/MS provides definitive confirmation of the analyte's identity. [3]

A critical aspect of **endrin-ketone** analysis by GC is monitoring the in-source degradation of the parent compound, endrin. The formation of **endrin-ketone** and endrin aldehyde from endrin

within the GC inlet can indicate system activity and lead to inaccurate quantification.<sup>[4][5][6]</sup> Therefore, regular checks for endrin breakdown are a mandatory quality control step in many standard methods, such as U.S. EPA Method 8081B.<sup>[4][7]</sup>

## Quantitative Data Summary

The following tables summarize the performance of different analytical methods for the quantification of **endrin-ketone** in various matrices.

Table 1: Performance of GC-μECD for **Endrin-Ketone** in Fatty Foods<sup>[8]</sup>

| Performance Metric            | Value           |
|-------------------------------|-----------------|
| Limit of Detection (LOD)      | 0.003 mg/kg     |
| Limit of Quantification (LOQ) | 0.01 mg/kg      |
| Recovery                      | 75.63 - 117.92% |
| Precision (RSD)               | ≤ 8.52%         |
| Linearity (R <sup>2</sup> )   | ≥ 0.9960        |

Table 2: Performance of GC-ECD for **Endrin-Ketone** in Water<sup>[9]</sup>

| Performance Metric                      | Value              |
|---|--------------------|
| Limit of Detection (LOD)                | 0.039 μg/L         |
| Limit of Quantification (LOQ)           | 0.103 μg/L         |
| Linearity Range                         | 2.5 - 20 μg/L      |
| Average Recovery (at 5 μg/L)            | 98% <sup>[1]</sup> |
| Relative Standard Deviation (at 5 μg/L) | 7% <sup>[1]</sup>  |

Table 3: Performance of GC-MS/MS for **Endrin-Ketone** in Soil<sup>[9]</sup>

| Performance Metric            | Value            |
|-------------------------------|------------------|
| Limit of Quantification (LOQ) | 0.01 mg/kg       |
| Recovery                      | 70 - 120%        |
| Precision (RSD)               | < 20%            |
| Linearity Range               | 0.01 - 0.5 mg/kg |

## Experimental Protocols

### Preparation of Analytical Standards

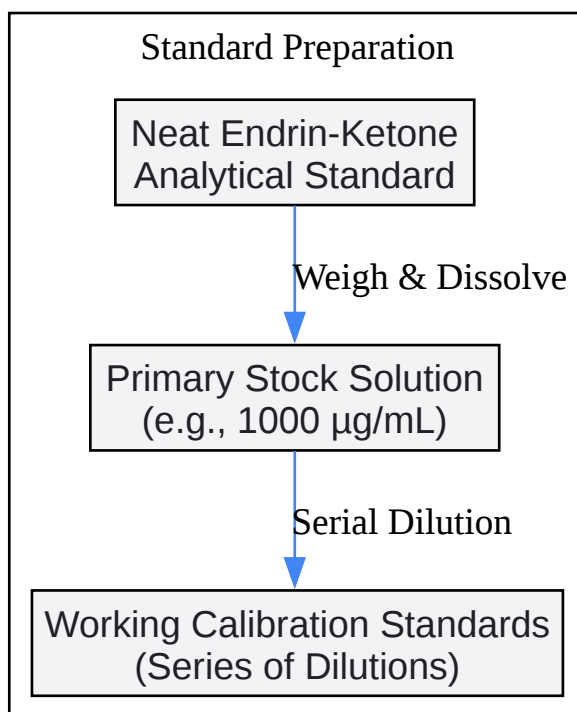
Accurate quantification relies on the preparation of precise calibration standards.

Protocol for Preparation of a 1000 µg/mL Primary Stock Solution:[[10](#)]

- Pre-preparation: Ensure all glassware is meticulously cleaned and dried. Allow the **endrin-ketone** analytical standard and solvent (e.g., isooctane, hexane) to reach thermal equilibrium in a temperature-controlled weighing room.[[10](#)]
- Mass Calculation: Calculate the required mass of the neat standard, correcting for its purity.
- Weighing: Tare a weighing boat on an analytical balance. Accurately weigh the calculated mass of the standard.
- Dissolution: Quantitatively transfer the weighed standard to a 10 mL volumetric flask. Add a small amount of solvent to dissolve the standard completely.
- Final Volume: Bring the flask to the final volume with the solvent, ensuring the solution is thoroughly mixed.

Preparation of Calibration Standards:[[11](#)]

Prepare a series of at least five working calibration standards by serial dilution of the primary stock solution with the appropriate solvent. The concentration range should bracket the expected concentration of **endrin-ketone** in the samples.



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Preparation of Calibration Standards.

## Sample Preparation

The choice of sample preparation method depends on the sample matrix.

Protocol for Water Samples (Liquid-Liquid Extraction, LLE):<sup>[1]</sup>

- Measure 1 L of the water sample into a 2 L separatory funnel.
- Spike the sample with a surrogate standard.
- Adjust the sample pH to neutral.
- Add 60 mL of methylene chloride and shake vigorously for 2 minutes, venting periodically.
- Allow the layers to separate and drain the organic (bottom) layer into a flask.
- Repeat the extraction twice more with fresh 60 mL portions of methylene chloride.

- Combine all extracts and dry by passing through anhydrous sodium sulfate.
- Concentrate the extract to a final volume of 1-10 mL and exchange the solvent to hexane.

#### Protocol for Soil/Sediment Samples (Solvent Extraction):[\[1\]](#)

- Weigh 10-30 g of the sample and mix with an equal amount of anhydrous sodium sulfate.
- Spike the sample with a surrogate standard.
- Extract using Soxhlet extraction or sonication with a hexane/acetone (1:1) mixture.
- Concentrate the extract to a final volume of 1-10 mL and exchange the solvent to hexane.
- Cleanup (if necessary): Sulfur can be removed by shaking the extract with copper powder. Adsorption chromatography using Florisil or silica gel may be required to remove other interferences.[\[1\]](#)

#### Protocol for Fatty Foods (QuEChERS Method):[\[7\]](#)[\[8\]](#)

- Homogenize 10-15 g of the sample.
- Add a surrogate standard and 10 mL of water, followed by 10 mL of acidified acetonitrile. Shake vigorously.
- Add QuEChERS extraction salts (e.g., magnesium sulfate, sodium acetate) and shake for 1 minute.
- Centrifuge at >3000 rpm for 5 minutes.
- Transfer an aliquot of the upper acetonitrile layer to a dispersive solid-phase extraction (d-SPE) tube containing primary secondary amine (PSA) sorbent and magnesium sulfate for cleanup.
- Vortex for 30 seconds and centrifuge for 5 minutes.
- The resulting supernatant is ready for analysis.

## Instrumental Analysis

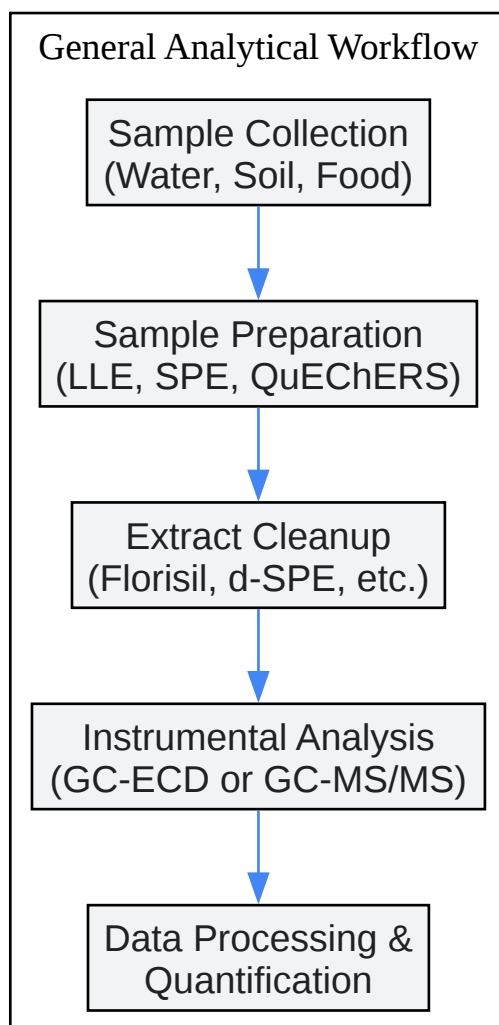
GC-ECD Analysis (based on EPA Method 8081B):[\[1\]](#)[\[9\]](#)[\[12\]](#)

- Gas Chromatograph: Agilent 7890A or equivalent with a  $^{63}\text{Ni}$  electron capture detector.
- Injector: Split/splitless, 200-250 °C.
- Column: HP-5 (30 m x 0.32 mm, 0.25  $\mu\text{m}$  film thickness) or equivalent.
- Carrier Gas: Helium or Nitrogen at a constant flow (e.g., 1.2 mL/min).
- Oven Program: Initial 120°C for 1 min, ramp to 200°C at 15°C/min, then to 300°C at 5°C/min, hold for 10 min.
- Detector Temperature: 300°C.
- Quality Control: Before sample analysis, inject a standard containing only endrin and 4,4'-DDT to check for degradation. If the degradation to **endrin-ketone** or endrin aldehyde exceeds 15%, corrective action is required.[\[4\]](#)

GC-MS/MS Analysis:[\[2\]](#)[\[9\]](#)

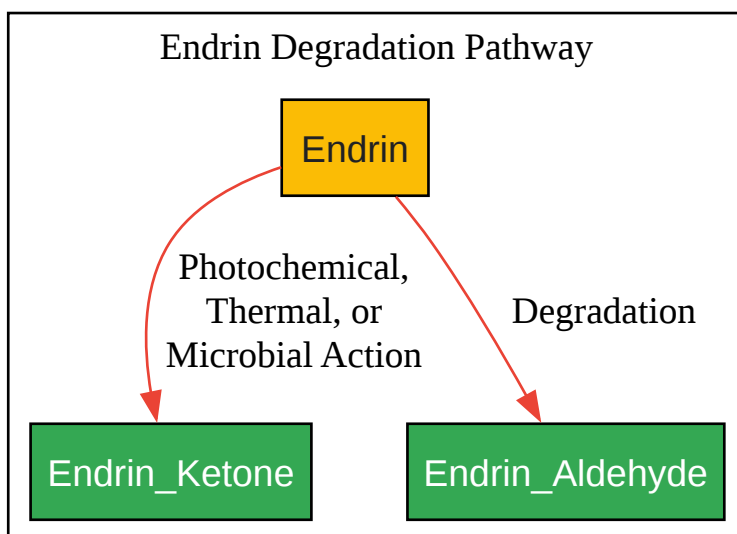
- Gas Chromatograph: Coupled to a triple quadrupole mass spectrometer.
- Injector: Split/splitless inlet.
- Column: HP-5ms (30 m x 0.25 mm ID, 0.25  $\mu\text{m}$  film thickness) or equivalent.
- Carrier Gas: Helium at a constant flow.
- Mass Spectrometer: Operated in Multiple Reaction Monitoring (MRM) mode. A potential transition for **endrin-ketone** is m/z 317 -> 281.[\[13\]](#)
- Oven Program: Initial temperature 70°C for 2 min, ramp to 150°C at 25°C/min, then to 200°C at 3°C/min, and finally to 280°C at 8°C/min, with a final hold for 10 minutes.

## Visualizations



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Workflow for **Endrin-Ketone** Analysis.



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Environmental Degradation of Endrin.

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